molecular formula C19H18N2O4 B285137 3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

Katalognummer: B285137
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: ZGOGIOJSJMFDTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a chemical compound that has shown potential in various scientific research applications. It is a derivative of isoindolin-1-one and has been synthesized using different methods.

Wirkmechanismus

The mechanism of action of 3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on the body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its potential to inhibit cancer growth and reduce inflammation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential use in combination with other anticancer and anti-inflammatory drugs. Additionally, its potential use in other areas, such as neuroprotection and cardiovascular disease, could also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of scientific research.

Synthesemethoden

The synthesis method of 3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide involves the reaction of isoindolin-1-one with 2-methoxy-5-methylbenzene-1,3-diamine and propanoyl chloride. This reaction leads to the formation of the desired compound, which can be purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.

Eigenschaften

Molekularformel

C19H18N2O4

Molekulargewicht

338.4 g/mol

IUPAC-Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C19H18N2O4/c1-12-7-8-16(25-2)15(11-12)20-17(22)9-10-21-18(23)13-5-3-4-6-14(13)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,20,22)

InChI-Schlüssel

ZGOGIOJSJMFDTG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Kanonische SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.